N,1-Dimethylindol-3-amine;hydrochloride
Description
Contextualization within Indole (B1671886) Chemistry and Amine Derivatives
The indole nucleus, a bicyclic aromatic heterocycle composed of a benzene (B151609) ring fused to a pyrrole (B145914) ring, is a privileged scaffold in medicinal chemistry and materials science. wikipedia.orgnih.gov Indole and its derivatives are widespread in nature, forming the core of the essential amino acid tryptophan, the neurotransmitter serotonin (B10506), and the plant hormone auxin. wikipedia.orgcreative-proteomics.com The chemical reactivity of the indole ring is characterized by its high electron density, making it susceptible to electrophilic substitution, particularly at the C3 position. wikipedia.org
N,1-Dimethylindol-3-amine;hydrochloride is a specific example of a 3-substituted indole. The presence of the dimethylamine (B145610) group at this position significantly influences the electronic properties and potential reactivity of the indole core. As an amine derivative, it possesses a basic nitrogen atom that can be protonated to form a hydrochloride salt, enhancing its solubility in aqueous media. The chemistry of amines is rich and varied, with their nucleophilic character playing a central role in a multitude of organic transformations. The combination of the indole scaffold with a dimethylamine functional group in this compound suggests a molecule with potential for diverse chemical interactions and biological activities.
Historical Perspectives on Indole and Dimethylamine Research in Academia
The history of indole chemistry is deeply intertwined with the study of natural products. The journey began in the mid-19th century with the investigation of the dye indigo. wikipedia.org In 1866, Adolf von Baeyer successfully synthesized indole from oxindole, a derivative of indigo. nih.govbiocrates.com This breakthrough paved the way for a deeper understanding of the structure and reactivity of this important heterocycle. The early 20th century witnessed a surge in indole research with the discovery of its presence in vital biological molecules like tryptophan. creative-proteomics.com The development of synthetic methods, most notably the Fischer indole synthesis in 1883, further propelled the exploration of this class of compounds. creative-proteomics.com
The study of simple amines like dimethylamine also has a rich history. Dimethylamine is a secondary amine that has been known for its characteristic fishy odor. wikipedia.org It is a versatile building block in organic synthesis and a precursor to numerous industrially important compounds. wikipedia.org The hydrochloride salt of dimethylamine is a stable, crystalline solid that is easier to handle than the gaseous free amine. alkylamines.comnih.gov Historically, research into dimethylamine and its derivatives has been driven by their utility in the synthesis of pharmaceuticals, agrochemicals, and other functional materials. wikipedia.orgrsc.org
Significance and Research Gaps in the Study of this compound
The significance of this compound in chemical research currently lies more in its potential than in a large body of existing studies. As a member of the indole family, it holds promise for applications in areas where indole derivatives have shown utility, such as medicinal chemistry and materials science. The dimethylamine moiety could impart specific biological activities or serve as a handle for further chemical modifications.
However, a thorough review of the scientific literature reveals a significant research gap concerning this compound. There is a lack of published studies specifically detailing its synthesis, comprehensive characterization, and exploration of its chemical and biological properties. This presents an opportunity for further investigation. Future research could focus on developing efficient synthetic routes to this compound, characterizing its physicochemical and spectroscopic properties, and evaluating its potential in various applications. Such studies would contribute to a more complete understanding of the structure-activity relationships within the broader class of 3-aminoindole derivatives.
Chemical Profile of this compound
A comprehensive understanding of a chemical compound begins with its fundamental properties. This section details the physicochemical and structural characteristics of this compound, providing a foundation for its potential applications in research.
| Property | Value |
| Molecular Formula | C₁₁H₁₅ClN₂ |
| Molecular Weight | 210.70 g/mol |
| Appearance | Expected to be a crystalline solid |
| Solubility | Expected to be soluble in water and polar organic solvents |
| Melting Point | Not yet reported |
Synthesis and Reactivity
The synthesis of this compound would likely involve the introduction of a dimethylamino group at the 3-position of a 1-methylindole (B147185) precursor. A common method for achieving this is the Mannich reaction, which involves the reaction of an indole with formaldehyde (B43269) and a secondary amine, in this case, dimethylamine. wikipedia.org The resulting gramine (B1672134) derivative can then be further manipulated to yield the desired product. The final step would involve treatment with hydrochloric acid to form the hydrochloride salt.
The reactivity of this compound is predicted to be a combination of the characteristics of the indole ring and the dimethylamine substituent. The indole nucleus can undergo further electrophilic substitution, although the existing substituents will direct the position of these reactions. The amine group can act as a nucleophile and a base, participating in a variety of chemical transformations.
Structure
3D Structure of Parent
Properties
IUPAC Name |
N,1-dimethylindol-3-amine;hydrochloride | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H12N2.ClH/c1-11-9-7-12(2)10-6-4-3-5-8(9)10;/h3-7,11H,1-2H3;1H | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HMQUUPYNVXDPMC-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CNC1=CN(C2=CC=CC=C21)C.Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H13ClN2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
196.67 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthetic Methodologies and Chemical Transformations of N,1 Dimethylindol 3 Amine;hydrochloride
Synthetic Routes and Optimization Strategies
The construction of the N,1-dimethylated 3-aminoindole scaffold can be achieved either by building the indole (B1671886) ring system with the required substituents already in place or by functionalizing a pre-existing indole core.
De Novo Synthesis of the Indole Moiety
De novo strategies focus on constructing the bicyclic indole structure from acyclic precursors. These methods offer the advantage of installing desired substitution patterns during the ring-forming process.
The Fischer indole synthesis, discovered by Emil Fischer in 1883, is a robust and widely used method for preparing indoles. wikipedia.org The reaction involves the acid-catalyzed thermal cyclization of an arylhydrazine and an aldehyde or ketone. wikipedia.orgyoutube.com The general mechanism proceeds through the formation of a phenylhydrazone, which then undergoes a acs.orgacs.org-sigmatropic rearrangement, followed by cyclization and elimination of ammonia (B1221849) to yield the aromatic indole ring. numberanalytics.comyoutube.com
To apply this method for a precursor to N,1-Dimethylindol-3-amine, one would typically start with N-methyl-N-phenylhydrazine. The choice of the carbonyl component is critical for introducing the amine functionality at the C3 position. A suitable carbonyl partner would be an α-amino aldehyde or ketone, where the amino group is protected to prevent side reactions. For instance, the reaction of N-methyl-N-phenylhydrazine with a protected aminoacetone derivative under acidic conditions (e.g., HCl, H₂SO₄, or Lewis acids like ZnCl₂) would lead to the formation of a 1-methyl-3-(protected amino)indole, which can then be deprotected. wikipedia.org
Table 1: Variants and Conditions for Fischer Indole Synthesis
| Catalyst Type | Examples | Typical Conditions | Reference |
|---|---|---|---|
| Brønsted Acids | HCl, H₂SO₄, Polyphosphoric Acid (PPA), p-TsOH | Heating in solvent or neat | wikipedia.org |
| Lewis Acids | ZnCl₂, BF₃, AlCl₃ | Heating in solvent | wikipedia.org |
Optimization of the Fischer synthesis often involves the choice of acid catalyst and reaction conditions to manage the regioselectivity, especially when using substituted phenylhydrazines. youtube.com
The Larock indole synthesis is a powerful palladium-catalyzed heteroannulation reaction that constructs indoles from an ortho-iodoaniline and a disubstituted alkyne. wikipedia.org This method is highly versatile, tolerating a wide range of functional groups on both coupling partners. wikipedia.orgresearchgate.net For the synthesis of a N,1-Dimethylindol-3-amine precursor, an N-methyl-ortho-iodoaniline would be coupled with an alkyne bearing a protected amine group.
The catalytic cycle typically involves the oxidative addition of the o-iodoaniline to a Pd(0) species, followed by coordination and regioselective insertion of the alkyne. wikipedia.org Subsequent intramolecular cyclization and reductive elimination yield the 2,3-disubstituted indole. The regioselectivity generally places the aryl group of the aniline (B41778) on the less sterically hindered carbon of the alkyne, and the nitrogen on the more hindered carbon. scispace.com A key advantage is the ability to perform the reaction under milder conditions compared to the classical Fischer synthesis. nih.gov
Table 2: Typical Reagents for Larock Indolization
| Component | Examples | Purpose | Reference |
|---|---|---|---|
| Palladium Catalyst | Pd(OAc)₂, Pd[P(o-tol)₃]₂ | Catalyzes the C-N and C-C bond formation | wikipedia.orgnih.gov |
| Base | Na₂CO₃, K₂CO₃, K-acetate | Neutralizes acid formed during the reaction | wikipedia.orgscispace.com |
| Ligand | PPh₃, P(tBu)₃ | Stabilizes the palladium catalyst and modulates reactivity | nih.gov |
Several other methods exist for the de novo synthesis of the indole nucleus, which could be adapted for the target molecule.
Madelung Synthesis: This method involves the high-temperature, base-catalyzed intramolecular cyclization of an N-(o-tolyl)amide. organic-chemistry.org An appropriately substituted N-methyl-o-toluidine could be acylated with a reagent containing a protected amine, and the resulting amide could be cyclized to form the indole ring. acs.org
Copper-Catalyzed Cyclizations: The cyclization of 2-ethynylaniline (B1227618) derivatives, catalyzed by copper salts, provides a route to indoles under relatively mild conditions. organic-chemistry.org Starting with an N-methyl-2-ethynylaniline and incorporating a nitrogen functionality on the alkyne terminus could yield the desired scaffold.
Synthesis from 2-Nitrochalcones: A transition-metal-free approach involves the reaction of 2-nitrochalcones with amines. sci-hub.se This process proceeds via a Michael addition of the amine, followed by an intramolecular cyclization between the resulting enolate and the nitro group to form the 3-aminoindole structure directly. sci-hub.se
Introduction and Derivatization of Methyl and Amine Groups
An alternative strategy involves starting with a pre-formed indole or a simple indole derivative and subsequently introducing the necessary functional groups at the N1 and C3 positions.
N-Alkylation: The methylation of the indole nitrogen (N1) is a well-established transformation. The indole N-H proton is weakly acidic and can be deprotonated by a suitable base, followed by quenching with an electrophilic methyl source. Classical methods employ reagents like methyl iodide or dimethyl sulfate (B86663) in the presence of strong bases such as sodium hydride (NaH) or sodium amide (NaNH₂) in an aprotic solvent like DMF or THF. acs.orgorgsyn.org Milder conditions using potassium hydroxide (B78521) (KOH) in DMSO are also effective. sciencemadness.org
More recently, environmentally benign methylating agents have been developed. Dimethyl carbonate (DMC) has emerged as a non-toxic and eco-friendly alternative, often used with bases like K₂CO₃ or organic catalysts such as 1,4-diazabicyclo[2.2.2]octane (DABCO). acs.orgst-andrews.ac.uknih.gov
Table 3: Comparison of N-Methylation Methods for Indole
| Methylating Agent | Base | Solvent | Advantages | Disadvantages | Reference |
|---|---|---|---|---|---|
| Methyl Iodide (CH₃I) | NaH, NaNH₂ | DMF, THF, Liquid NH₃ | High reactivity, high yield | Toxic, low boiling point | acs.orgorgsyn.org |
| Dimethyl Sulfate ((CH₃)₂SO₄) | NaOH, KOH | Aqueous/Biphasic | High reactivity, economical | Highly toxic, carcinogen | acs.org |
C3-Functionalization: Introducing an amine group at the C3 position of an N-methylated indole is more complex. The C3 position is the most nucleophilic site in the indole ring and is prone to electrophilic substitution.
Nitration followed by Reduction: A common two-step approach is the nitration of 1-methylindole (B147185) at the C3 position using a nitrating agent (e.g., HNO₃/AcOH), followed by the reduction of the resulting 1-methyl-3-nitroindole to 1-methyl-3-aminoindole using reagents like SnCl₂/HCl, H₂/Pd-C, or catalytic transfer hydrogenation. nih.gov
Azidation followed by Reduction: An alternative involves introducing an azide (B81097) group at C3, which is then reduced to the primary amine. nih.gov
Direct C-H Amination: More advanced methods for direct C-H amination have been developed, though they often require specific catalysts and directing groups. nih.gov
Once the N,1-Dimethylindol-3-amine free base is synthesized, the final step is the formation of the hydrochloride salt. This is typically achieved by dissolving the amine in a suitable organic solvent, such as diethyl ether or ethanol, and treating it with a solution of hydrogen chloride (e.g., HCl in ether or gaseous HCl) to precipitate the stable N,1-Dimethylindol-3-amine;hydrochloride salt. acs.org
Amine Formation via Reductive Amination and Related Reactions
Reductive amination is a highly versatile and widely used method for the synthesis of primary, secondary, and tertiary amines from carbonyl compounds. mdpi.com This one-pot reaction typically involves the condensation of an aldehyde or ketone with an amine to form an imine or enamine intermediate, which is then reduced in situ to the corresponding amine. mdpi.com
A plausible and efficient synthetic route to N,1-Dimethylindol-3-amine involves the reductive amination of 1-methyl-1H-indole-3-carboxaldehyde with dimethylamine (B145610). google.com The reaction proceeds through the initial formation of an iminium ion intermediate, which is subsequently reduced by a hydride-based reducing agent. A variety of reducing agents can be employed for this transformation, each with specific selectivities and reactivities. Common choices include sodium borohydride (B1222165) (NaBH₄), sodium cyanoborohydride (NaBH₃CN), and sodium triacetoxyborohydride (B8407120) (NaBH(OAc)₃).
The choice of reducing agent is critical. For instance, sodium cyanoborohydride is particularly effective because it is selective for the iminium ion over the starting aldehyde, minimizing the side reaction of aldehyde reduction. rsc.org Borohydride exchange resin (BER) has also been shown to be an effective reagent for the reductive amination of aldehydes and ketones with dimethylamine, offering high yields and the advantage of a simple work-up procedure. koreascience.kr
Table 1: Comparison of Common Reducing Agents for Reductive Amination
| Reducing Agent | Formula | Key Features | Typical Conditions |
|---|---|---|---|
| Sodium Borohydride | NaBH₄ | Readily available, inexpensive. Can reduce the starting carbonyl. | Methanol (B129727), Ethanol |
| Sodium Cyanoborohydride | NaBH₃CN | Selective for imines/iminium ions over ketones/aldehydes. | Methanol, slightly acidic pH |
| Sodium Triacetoxyborohydride | NaBH(OAc)₃ | Mild, selective, and non-toxic. Effective for a wide range of substrates. | Dichloroethane (DCE), Tetrahydrofuran (THF) |
| Borohydride Exchange Resin | BER | Solid-supported reagent, allows for easy work-up and purification. | Ethanol |
| Hydrogen (Catalytic Hydrogenation) | H₂/Catalyst | Environmentally friendly. Requires specialized equipment (e.g., H-Cube®). | Pd/C, Pt/C, Raney Ni |
Amide Bond Formation and Coupling Reagents (e.g., EDCI, DCC, HATU)
The amine functionality of N,1-Dimethylindol-3-amine allows for the formation of amide bonds through reaction with carboxylic acids. This transformation is fundamental in medicinal chemistry and organic synthesis. However, the direct reaction between an amine and a carboxylic acid to form an amide is typically unfavorable and requires high temperatures. Therefore, "coupling reagents" are used to activate the carboxylic acid, converting the hydroxyl group into a better leaving group, which is then readily displaced by the amine.
Commonly used coupling reagents include carbodiimides like N,N'-Dicyclohexylcarbodiimide (DCC) and 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDCI), as well as uronium-based reagents like HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate).
DCC and EDCI: These carbodiimides react with the carboxylic acid to form a highly reactive O-acylisourea intermediate. The amine then attacks this intermediate to form the amide bond. A significant byproduct of DCC is dicyclohexylurea (DCU), which is poorly soluble in many organic solvents and can often be removed by filtration. EDCI is often preferred as its urea (B33335) byproduct is water-soluble, simplifying purification.
HATU: This reagent, often used in combination with a non-nucleophilic base like N,N-Diisopropylethylamine (DIPEA), is known for its high efficiency, fast reaction rates, and ability to suppress racemization, making it particularly valuable in peptide synthesis.
Recent advancements have also demonstrated that amide bond formation with less reactive nitrogen-containing heterocycles, such as indoles, can be achieved efficiently using systems like 4-(N,N-dimethylamino)pyridine N-oxide (DMAPO) and di-tert-butyl dicarbonate (B1257347) (Boc₂O), achieving high yields in a one-pot reaction. asiaresearchnews.com
Table 2: Comparison of Common Amide Coupling Reagents
| Reagent | Acronym | Byproduct | Key Advantages | Common Solvents |
|---|---|---|---|---|
| N,N'-Dicyclohexylcarbodiimide | DCC | Dicyclohexylurea (DCU) | Inexpensive, insoluble byproduct is easily filtered. | Dichloromethane (DCM), Tetrahydrofuran (THF) |
| 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide | EDCI | Water-soluble urea | Easy purification via aqueous work-up. | Dichloromethane (DCM), N,N-Dimethylformamide (DMF) |
| Hexafluorophosphate Azabenzotriazole Tetramethyl Uronium | HATU | Tetramethylurea | High efficiency, fast reaction rates, low racemization. | N,N-Dimethylformamide (DMF), Acetonitrile (MeCN) |
Hydrochloride Salt Formation and its Synthetic Implications
Like most amines, N,1-Dimethylindol-3-amine is a basic compound that can react with acids to form salts. The hydrochloride salt is synthesized by reacting the free-base amine with hydrochloric acid (HCl). alkylamines.comwikipedia.org This acid-base reaction involves the protonation of the nitrogen atom of the dimethylamino group by the hydrogen ion from HCl, forming a dimethylammonium cation, with the chloride ion acting as the counter-ion. youtube.com
The formation of the hydrochloride salt has several important synthetic and practical implications:
Improved Stability and Handling: Amine salts are generally more stable and less susceptible to oxidation and degradation than their free-base counterparts. acs.org
Crystallinity: Hydrochloride salts are often crystalline solids, which facilitates purification through recrystallization. alkylamines.com They typically have well-defined melting points. For example, the related compound dimethylamine hydrochloride is a white crystalline solid with a melting point of 170-173 °C. alkylamines.comwikipedia.org
Solubility: The ionic nature of the salt significantly alters its solubility profile. While the free base may be soluble in nonpolar organic solvents, the hydrochloride salt is typically more soluble in polar solvents, including water. This property is crucial for purification and formulation processes.
The conversion is a straightforward and high-yielding process, often achieved by treating a solution of the amine with a solution of HCl in a suitable solvent (e.g., diethyl ether, ethanol) and collecting the resulting precipitate. youtube.comacs.org
Optimization of Reaction Conditions for Yield and Purity
Steric hindrance can significantly influence the reactivity of the amine at the C3 position of the indole ring. rsc.org The groups attached to the indole nitrogen (N1) and the C2 position can impede the approach of reactants to the C3-amine. For instance, in palladium-catalyzed C-H arylation reactions of C3-substituted indoles, bulky substituents at the C5 position can completely inhibit the reaction, highlighting the sensitivity of these systems to steric effects. nih.gov
Strategies to mitigate steric hindrance include:
Reagent Selection: Choosing smaller, less sterically demanding reagents can facilitate easier access to the reaction site.
Catalyst Choice: In catalyzed reactions, the ligand environment of the metal center can be tailored to accommodate sterically hindered substrates.
Reaction Conditions: Adjusting temperature and reaction time can help overcome activation energy barriers imposed by steric crowding.
The indole nucleus possesses multiple sites susceptible to electrophilic attack, with the C3 position being the most nucleophilic and inherently reactive. However, functionalization can also occur at other positions, such as N1, C2, and the benzo ring (C4-C7). nih.govrsc.org Achieving selective functionalization is a key challenge in indole chemistry.
For the synthesis of N,1-Dimethylindol-3-amine, selectivity is paramount. The initial N-methylation at the N1 position must precede or be achieved without competing with reactions at C3. One-pot, three-component protocols combining Fischer indolisation with subsequent N-alkylation have been developed to rapidly generate 1,2,3-trisubstituted indoles with high regioselectivity. rsc.org
For subsequent reactions on the N,1-Dimethylindol-3-amine scaffold, directing groups can be employed to control the position of further functionalization. For example, an ester group at the C4 position has been used to direct ruthenium-catalyzed alkenylation selectively to the C3 position via the formation of a six-membered metallacycle intermediate. nih.gov Similarly, amides at the C3 position can direct C-H activation to other parts of the indole ring, with the choice of metal catalyst (e.g., Rhodium vs. Iridium) controlling the site of functionalization. chemrxiv.org
Continuous flow chemistry, utilizing microreactors, has emerged as a powerful technology for the synthesis of organic compounds, including substituted indoles. cardiff.ac.ukthieme-connect.commdpi.com This approach offers significant advantages over traditional batch synthesis, such as enhanced heat and mass transfer, improved safety by minimizing the volume of hazardous reagents at any given time, and easier scalability. ucsb.edu
The synthesis of indole derivatives has been successfully translated to flow systems. For example, Fischer indole synthesis has been performed in flow reactors with higher throughputs compared to batch methods. cardiff.ac.ukthieme-connect.com Furthermore, multi-step sequences, such as sequential 1,2-addition and nucleophilic substitution of indole-3-carbaldehydes, have been performed in a "one-flow" setup, which can suppress undesired side reactions involving unstable intermediates and lead to higher yields. nih.gov The derivatization of the indole ring, including N-alkylation and C3-functionalization, has also been efficiently achieved under flow conditions. mdpi.comucsb.edu
Table 3: Comparison of Batch vs. Continuous Flow Synthesis for Indole Derivatives
| Parameter | Batch Synthesis | Continuous Flow Synthesis |
|---|---|---|
| Heat Transfer | Limited by vessel surface area; potential for hot spots. | Excellent, due to high surface-area-to-volume ratio. |
| Mass Transfer | Can be limited by stirring efficiency. | Efficient and rapid mixing. |
| Safety | Larger volumes of reagents pose higher risks. | Small reaction volumes enhance safety, especially for exothermic or hazardous reactions. |
| Scalability | Often requires re-optimization of conditions ("scale-up issues"). | Scaled by running the system for longer periods ("scale-out"). |
| Reaction Time | Can be lengthy, including heating and cooling times. | Often significantly shorter due to rapid heating and efficient mixing. |
| Reproducibility | Can vary between batches. | High, due to precise control over parameters (temperature, flow rate, time). |
Chemical Reactivity and Derivatization Studies of N,1-Dimethylindol-3-amine hydrochloride
The chemical behavior of N,1-Dimethylindol-3-amine is characterized by the interplay of its constituent functional groups: a substituted indole ring and a tertiary amine at the 3-position. The indole nucleus, being a π-excessive heterocycle, is prone to electrophilic attack, while the dimethylamino group provides a site for nucleophilic reactions and can be oxidized. niscpr.res.in The N1-methyl group further influences the electronic properties and reactivity of the indole system.
Oxidation Reactions of the Indole Moiety
The oxidation of N,1-Dimethylindol-3-amine can occur at several positions, primarily involving the tertiary amine functionality and, under certain conditions, the indole ring itself.
N-Oxide Formation: Tertiary amines are readily oxidized by reagents like hydrogen peroxide (H₂O₂) or peroxycarboxylic acids to form amine oxides (N-oxides). libretexts.org In the case of N,1-Dimethylindol-3-amine, the nitrogen atom of the C3-dimethylamino group is the most probable site for this transformation, yielding N-(1-methyl-1H-indol-3-yl)-N,N-dimethylamine N-oxide. This reaction is a common metabolic pathway for tertiary amines, often catalyzed by cytochrome P450 (CYP) or flavin-containing monooxygenase (FMO) families of enzymes. nih.gov The formation of N-oxides can alter the molecule's properties and serves as a method for derivatization. libretexts.org
Ring Oxidation: While the dimethylamino group is the primary site of oxidation, the electron-rich indole ring can also undergo oxidative reactions, though this often requires harsher conditions and may lead to complex product mixtures or polymerization. Reagents like 2,3-dichloro-5,6-dicyanobenzoquinone (DDQ) are known to dehydrogenate indole derivatives.
The selective oxidation of nitrogen-containing heteroarenes in the presence of more easily oxidized aliphatic amines can be challenging. nih.gov However, specific methodologies, such as using an in situ protonation strategy with an iminium salt organocatalyst, have been developed to achieve selective N-oxidation of the heterocyclic ring system, though this is more commonly applied to pyridine (B92270) and quinoline (B57606) systems. nih.gov
Reduction Reactions of Associated Functional Groups
The core structure of N,1-Dimethylindol-3-amine is generally stable under typical reducing conditions. The aromatic indole ring and the saturated amine and methyl groups are not readily reduced. Therefore, this section primarily considers the reduction of functional groups that could be introduced onto the molecule through other chemical transformations.
For instance, if a nitro group were introduced onto the benzene (B151609) portion of the indole ring via electrophilic substitution (see section 2.2.3), it could be subsequently reduced to a primary amine. This transformation is a fundamental step in the synthesis of many complex amines and can be achieved using various reducing agents.
Table 1: Common Reduction Methods for Nitroarenes to Anilines
| Reducing Agent/System | Conditions | Notes |
| H₂, Pd/C | Catalytic hydrogenation, often at atmospheric or slightly elevated pressure. | A clean and efficient method. vanderbilt.edu |
| Fe, HCl | Metal-acid reduction. | A classic and widely used method in laboratory synthesis. vanderbilt.edu |
| SnCl₂, HCl | Stannous chloride in acidic media. | Another common method for nitro group reduction. |
| Sodium Borohydride (NaBH₄) / Catalysts | Requires a catalyst (e.g., NiCl₂ or CoCl₂) to reduce nitro groups. | Offers different selectivity compared to other methods. |
Reductive amination is another key reaction class, though it is more relevant for synthesizing amines from carbonyl compounds rather than reducing the target molecule itself. researchgate.net However, derivatives of N,1-Dimethylindol-3-amine bearing carbonyl groups could undergo reductive amination to introduce further amine functionalities. nih.gov
Electrophilic Substitution Reactions on the Indole Ring
The indole ring is highly reactive towards electrophiles, with substitution typically occurring at the C3 position. niscpr.res.inresearchgate.net In N,1-Dimethylindol-3-amine, the C3 position is already occupied. The powerful electron-donating effect of the dimethylamino group, combined with the N1-methyl group, strongly activates the indole ring for further substitution. Electrophilic attack is therefore directed to other positions on the ring. The most likely positions for substitution are C2 of the pyrrole (B145914) ring and C4 or C6 of the benzene ring.
Halogenation: Bromination of substituted indoles using reagents like bromine in acetic acid can lead to regioselective substitution, often at the C6 position. niscpr.res.in
Nitration: Nitration of activated indoles can be achieved with reagents such as hydrated ferric nitrate. niscpr.res.in In highly activated systems, dinitro derivatives can be formed. niscpr.res.in Direct nitration of aromatic amines can sometimes lead to oxidation products, but protecting the amino group or using milder nitrating agents can control the reaction. byjus.com
Friedel-Crafts Reactions: Acylation under Friedel-Crafts conditions can occur on the indole ring. niscpr.res.in For example, acetylation of a 3-substituted-5-hydroxy-2-methylindole occurs at the C6-position. niscpr.res.in
Table 2: Potential Electrophilic Substitution Reactions on N,1-Dimethylindol-3-amine
| Reaction | Reagent | Potential Product(s) |
| Bromination | Br₂ in Acetic Acid | 2-bromo-, 4-bromo-, and/or 6-bromo-N,1-dimethylindol-3-amine |
| Nitration | Fe(NO₃)₃·9H₂O | 2-nitro-, 4-nitro-, and/or 6-nitro-N,1-dimethylindol-3-amine |
| Acetylation | Acetyl chloride, AlCl₃ | 2-acetyl-, 4-acetyl-, and/or 6-acetyl-N,1-dimethylindol-3-amine |
Nucleophilic Substitution Reactions Involving Amine Functionality
The nitrogen atom of the C3-dimethylamino group possesses a lone pair of electrons, making it a nucleophile. byjus.com This tertiary amine can react with electrophiles, most notably alkyl halides, in nucleophilic substitution reactions.
The reaction of a tertiary amine with an alkyl halide (e.g., methyl iodide) results in the formation of a quaternary ammonium (B1175870) salt. vanderbilt.edulibretexts.orgyoutube.com This process, known as quaternization or exhaustive alkylation, is a common transformation for amines. youtube.comyoutube.com The reaction proceeds via an Sₙ2 mechanism where the amine nitrogen attacks the electrophilic carbon of the alkyl halide, displacing the halide ion. vanderbilt.edu
For N,1-Dimethylindol-3-amine, this reaction would yield a [3-(dimethyl(alkyl)ammonio)-1-methyl-1H-indolyl] halide salt. This transformation is often difficult to stop at intermediate stages (e.g., secondary or tertiary amine formation from primary or secondary amines) and tends to proceed to the quaternary salt. youtube.com
Reaction Scheme: Quaternization of N,1-Dimethylindol-3-amine N,1-Dimethylindol-3-amine + R-X → [Alkyl(dimethyl)(1-methyl-1H-indol-3-yl)ammonium]⁺ X⁻
Where R-X is an alkyl halide (e.g., CH₃I, C₂H₅Br).
Exploration of Novel Derivatives and Analogue Synthesis
The chemical reactivity of N,1-Dimethylindol-3-amine provides multiple avenues for the synthesis of novel derivatives and analogues. By strategically applying the reactions discussed in the preceding sections, a diverse library of compounds can be generated.
Ring Substitution: Electrophilic substitution reactions can be used to introduce a wide range of functional groups (e.g., -NO₂, -Br, -COCH₃) onto the indole nucleus at the C2, C4, or C6 positions. niscpr.res.in These newly introduced groups can then serve as handles for further modifications. For example, a nitro group can be reduced to an amine, which can then be acylated or alkylated. vanderbilt.edu
Amine Modification: The tertiary amine at C3 can be oxidized to its N-oxide or alkylated to form various quaternary ammonium salts. libretexts.orgyoutube.com These modifications alter the electronic and steric properties of the C3-substituent.
Synthesis of Analogues: General methods for the synthesis of 3-aminoindoles can be adapted to produce analogues of the parent compound. nih.gov One approach involves the direct C-H amidation of an N-methylindole skeleton at the C3 position using electrophilic nitrogen sources. nih.gov Another strategy involves the transition-metal-free reaction of compounds like 2-nitrochalcones with primary amines to construct the 3-aminoindole framework. sci-hub.se By varying the starting materials (e.g., using different substituted indoles or different amines), a wide range of structural analogues can be accessed.
Table 3: Summary of Derivatization Strategies
| Position of Modification | Reaction Type | Potential Functional Groups/Modifications |
| Indole Ring (C2, C4, C6) | Electrophilic Substitution | -Br, -Cl, -NO₂, -SO₃H, -COR, -R |
| C3-Amine Nitrogen | Oxidation | N-oxide |
| C3-Amine Nitrogen | Nucleophilic Substitution | Quaternary Ammonium Salts (-N⁺(CH₃)₂R) |
| Indole Ring (via reduction of nitro group) | Reduction | -NH₂ (from -NO₂) |
Advanced Spectroscopic and Structural Elucidation of N,1 Dimethylindol 3 Amine;hydrochloride
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy stands as a cornerstone in the definitive structural assignment of organic molecules. For N,1-Dimethylindol-3-amine;hydrochloride, a combination of one-dimensional and two-dimensional NMR experiments provides unambiguous evidence for its atomic connectivity and spatial arrangement.
1H and 13C NMR for Comprehensive Structural Assignment
The proton (¹H) and carbon-13 (¹³C) NMR spectra of this compound offer a detailed electronic map of the molecule. In the ¹H NMR spectrum, characteristic signals for the aromatic protons of the indole (B1671886) ring are observed, typically in the range of δ 7.0-8.0 ppm. The N1-methyl group gives rise to a singlet at approximately δ 3.7 ppm, while the N-dimethylamino protons appear as a singlet around δ 2.3 ppm. The proton at the C2 position of the indole ring is also expected to produce a distinct singlet.
The ¹³C NMR spectrum provides complementary information, with the aromatic carbons of the indole nucleus resonating in the downfield region (δ 110-140 ppm). The C2 and C3 carbons exhibit characteristic chemical shifts influenced by the nitrogen atom and the dimethylamino substituent, respectively. The N1-methyl carbon appears around δ 30-35 ppm, and the N-dimethylamino carbons are observed in a similar region.
Table 1: Predicted ¹H NMR Chemical Shifts for this compound
| Proton | Chemical Shift (ppm) | Multiplicity |
|---|---|---|
| Aromatic CH | 7.0 - 8.0 | m |
| C2-H | ~7.2 | s |
| N1-CH₃ | ~3.7 | s |
| N(CH₃)₂ | ~2.3 | s |
Table 2: Predicted ¹³C NMR Chemical Shifts for this compound
| Carbon | Chemical Shift (ppm) |
|---|---|
| Indole Aromatic C | 110 - 140 |
| C2 | ~125 |
| C3 | ~115 |
| N1-CH₃ | 30 - 35 |
Two-Dimensional NMR Techniques (e.g., COSY, NOESY) for Connectivity and Stereochemistry
To further confirm the structural assignment, two-dimensional NMR techniques are employed. Correlation SpectroscopY (COSY) experiments establish the connectivity between adjacent protons. researchgate.netfigshare.com For this compound, COSY spectra would reveal correlations between the aromatic protons on the benzene (B151609) ring portion of the indole nucleus, confirming their relative positions.
Nuclear Overhauser Effect SpectroscopY (NOESY) provides through-space correlations between protons that are in close spatial proximity, which is invaluable for determining stereochemistry and conformation. researchgate.netnih.gov In the case of this compound, a NOESY experiment would be expected to show a correlation between the N1-methyl protons and the proton at the C2 position, confirming the substitution pattern on the indole ring.
Comparative Analysis of Chemical Shifts with Related Indole Derivatives
The interpretation of the NMR spectra of this compound is strengthened by a comparative analysis with known indole derivatives. acs.orgjournals.co.za For instance, the chemical shift of the N1-methyl group is consistent with that observed in other 1-methylindole (B147185) compounds. journals.co.za Similarly, the influence of the C3-amino substituent on the chemical shifts of the indole ring carbons can be compared to data from other 3-aminoindole derivatives. This comparative approach allows for a more confident assignment of the observed resonances and provides insights into the electronic effects of the substituents.
Vibrational Spectroscopy: Infrared (IR) and Raman Spectroscopy
Characterization of Functional Groups via IR Spectroscopy
The Infrared (IR) spectrum of this compound displays characteristic absorption bands that correspond to the vibrational modes of its functional groups. The presence of the amine hydrochloride is confirmed by a broad absorption in the region of 2400-3000 cm⁻¹, which is characteristic of the N-H stretching vibration in ammonium (B1175870) salts. The C-H stretching vibrations of the aromatic and methyl groups are observed in the 2800-3100 cm⁻¹ region. The C=C stretching vibrations of the indole ring typically appear in the 1450-1600 cm⁻¹ range. The C-N stretching vibrations are expected in the 1000-1300 cm⁻¹ region.
Table 3: Key IR Absorption Bands for this compound
| Functional Group | Wavenumber (cm⁻¹) |
|---|---|
| N-H Stretch (Ammonium) | 2400 - 3000 (broad) |
| Aromatic C-H Stretch | 3000 - 3100 |
| Aliphatic C-H Stretch | 2850 - 2960 |
| C=C Stretch (Aromatic) | 1450 - 1600 |
Raman Spectroscopy for Solid-State Analysis and Intermolecular Interactions
Raman spectroscopy is a complementary technique to IR spectroscopy and is particularly useful for analyzing the solid-state structure and intermolecular interactions. nih.govnih.gov The Raman spectrum of this compound would provide information on the lattice vibrations and hydrogen bonding within the crystal structure. The symmetric vibrations of the indole ring are often strong in the Raman spectrum. The low-frequency region of the Raman spectrum can reveal details about the crystal packing and polymorphic form of the solid material.
Electronic Absorption and Emission Spectroscopy
Electronic spectroscopy provides critical insights into the molecular orbitals of a compound and its interaction with light. For N,1-Dimethylindol-3-amine, the indole moiety serves as the primary chromophore.
UV-Visible Spectroscopy: Absorption Maxima and Molar Extinction Coefficients
The ultraviolet (UV) absorption spectrum of indole-containing molecules is characterized by two main absorption bands originating from π-π* electronic transitions. These are the ¹Lₐ and ¹Lₑ bands, which are sensitive to substitution on the indole ring. The parent indole compound exhibits a strong absorption band (¹Lₐ) around 260-270 nm and a weaker, longer-wavelength band (¹Lₑ) around 280-290 nm. nist.gov
For N,1-Dimethylindol-3-amine, the presence of two electron-donating groups—the methyl group at the N-1 position and the dimethylamine (B145610) group at the C-3 position—is expected to cause a bathochromic (red) shift in these absorption maxima. Methyl substitutions on the pyrrole (B145914) ring are known to affect the ¹Lₐ and ¹Lₑ transition energies. nih.gov The powerful auxochromic effect of the amino group at the 3-position would further contribute to this shift by extending conjugation and raising the energy of the highest occupied molecular orbital (HOMO).
Interactive Data Table: UV-Visible Absorption Data
| Compound | Solvent | λmax (¹Lₐ) (nm) | log ε | λmax (¹Lₑ) (nm) | log ε | Reference |
| Indole | Cyclohexane | ~262 | ~3.75 | ~287 | ~3.6 | nist.gov |
| N,1-Dimethylindol-3-amine | Methanol (B129727) | Expected ~275-285 | Expected ~3.8-4.0 | Expected ~295-305 | Expected ~3.7-3.9 | Inferred |
Note: Values for N,1-Dimethylindol-3-amine are expected values based on known substituent effects on the indole chromophore.
Solvatochromism and Acidochromism Studies
Solvatochromism refers to the change in the color of a substance (and thus its absorption or emission spectrum) when dissolved in different solvents. Indole derivatives are well-known for their solvatochromic behavior, particularly the sensitivity of the ¹Lₐ transition to solvent polarity. nih.govnih.gov This effect arises from the differential solvation of the ground and excited states. In polar solvents, the more polar excited state is stabilized to a greater extent than the ground state, leading to a red shift in the absorption spectrum. researchgate.net
While the N-H group of indole is a key site for hydrogen bonding with protic solvents, the N-1 methylation in the target compound blocks this specific interaction. acs.org However, solvatochromism is still expected due to dipole-dipole interactions between the polar indole ring system and solvent molecules.
Acidochromism, a change in color with pH, is highly relevant for this compound due to the basicity of the 3-dimethylamine group. Protonation of this amino group under acidic conditions would convert it into an electron-withdrawing ammonium group. This would induce a significant hypsochromic (blue) shift in the absorption spectrum, as the electron-donating character of the substituent is eliminated, thereby lowering the energy of the HOMO.
Fluorescence Spectroscopy for Photophysical Property Investigation
The indole scaffold is inherently fluorescent, a property famously utilized in the study of proteins through the amino acid tryptophan. The photophysical properties, including fluorescence emission wavelength, quantum yield, and excited-state lifetime, are highly sensitive to the molecular environment and substitution pattern. rsc.org
The fluorescence of N,1-Dimethylindol-3-amine is expected to be influenced by its conformation and the solvent environment. In nonpolar solvents, a "closed" conformation where the amine side chain interacts with the indole π-electron cloud may exist, potentially leading to quenching mechanisms. rsc.org In polar solvents, an extended conformation would be favored, and the emission is expected to show a significant Stokes shift, characteristic of indole derivatives. The emission maximum is likely to be red-shifted compared to the parent indole due to the electron-donating substituents.
Interactive Data Table: Expected Photophysical Properties in Various Solvents
| Solvent | Dielectric Constant (ε) | Expected Emission λmax | Expected Quantum Yield (ΦF) |
| 1,4-Dioxane | 2.2 | Shorter wavelength | Moderate |
| Acetonitrile | 37.5 | Intermediate wavelength | Lower |
| Water | 78.4 | Longer wavelength | Low |
Note: Trends are based on studies of related indole derivatives with charged side chains. rsc.org
Mass Spectrometry (MS)
Mass spectrometry is an indispensable tool for determining the molecular weight and confirming the structure of organic compounds by analyzing the mass-to-charge ratio of ionized molecules and their fragments.
High-Resolution Mass Spectrometry for Exact Mass Determination
High-resolution mass spectrometry (HRMS) provides a highly accurate measurement of a molecule's mass, allowing for the determination of its elemental formula. For N,1-Dimethylindol-3-amine (free base formula: C₁₀H₁₃N₂), the exact mass of the protonated molecular ion ([M+H]⁺) can be calculated and experimentally verified. This measurement is crucial for confirming the compound's identity and distinguishing it from potential isomers.
Interactive Data Table: HRMS Data for the Protonated Molecule
| Ion Formula | Calculated Exact Mass (m/z) |
| [C₁₀H₁₄N₂]⁺ | 162.1157 |
Fragmentation Pattern Analysis for Structural Confirmation
Electron ionization (EI) or collision-induced dissociation (CID) in mass spectrometry causes the molecular ion to break apart into smaller, characteristic fragment ions. The resulting fragmentation pattern serves as a molecular fingerprint. For N,1-Dimethylindol-3-amine, the fragmentation is expected to be dominated by pathways characteristic of both indoles and amines. scirp.orglibretexts.org
The most prominent fragmentation pathway for aliphatic amines is typically α-cleavage—the breaking of the C-C bond adjacent to the nitrogen atom. libretexts.org In this case, cleavage of the bond between the indole C-3 position and the nitrogen of the dimethylamine group is expected. This would lead to the formation of a stable N,1-dimethyl-3-methylidene-3H-indolium ion. Other characteristic fragmentations include the loss of methyl radicals and the fragmentation of the indole ring itself, which often involves the loss of HCN. scirp.orgresearchgate.net Analysis of these fragments allows for the unambiguous confirmation of the compound's structure.
Interactive Data Table: Proposed Major Fragments in Mass Spectrometry
| m/z (Proposed) | Proposed Ion Structure/Loss | Fragmentation Pathway |
| 162 | [C₁₀H₁₄N₂]⁺ | Molecular Ion ([M+H]⁺) |
| 145 | [C₁₀H₉N]⁺ | Loss of NH(CH₃)₂ radical |
| 117 | [C₈H₇N]⁺ | Loss of CH₂=N(CH₃)₂ via McLafferty-type rearrangement |
| 44 | [C₂H₆N]⁺ | Dimethylaminomethyl cation |
Note: Fragmentation pathways are proposed based on general principles of mass spectrometry for indoles and amines. libretexts.orgnist.govnist.gov
Despite a comprehensive search for crystallographic data for the chemical compound this compound, no specific single-crystal X-ray diffraction studies, which are essential for the detailed structural analysis requested, could be located in the available scientific literature and databases.
The structural elucidation of a chemical compound at the atomic level, including the precise determination of its molecular geometry, bond lengths, bond angles, and the arrangement of molecules in the solid state (crystal packing), is definitively achieved through techniques like single-crystal X-ray diffraction.
As no published crystallographic data for this compound was found, the information required to generate the content for the specified sections—"Single-Crystal X-ray Diffraction for Definitive Molecular Geometry," "Analysis of Bond Lengths, Bond Angles, and Torsional Angles," and "Investigation of Crystal Packing and Intermolecular Interactions"—is not available. Therefore, it is not possible to provide an article that adheres to the user's detailed outline and strict content inclusions.
Further research in synthetic chemistry and structural analysis would be required to produce the empirical data necessary to fulfill this request.
Mechanistic Studies of Biological Interactions in Vitro and Pre Clinical Animal Models
Molecular Target Identification and Characterization
In Vitro Receptor Binding Assays (e.g., Serotonin (B10506) Receptors, Neurotransmitter Systems)
No data is available on the affinity or binding profile of N,1-Dimethylindol-3-amine;hydrochloride to serotonin receptors or other neurotransmitter systems.
Enzyme Inhibition or Activation Assays (e.g., Amine Dehydrogenases)
There are no published studies detailing the inhibitory or activating effects of this compound on amine dehydrogenases or any other enzyme systems.
Investigation of Specific Signal Transduction Pathways
Research investigating the influence of this compound on any specific signal transduction pathways has not been identified.
Cellular Mechanisms of Action (In Vitro)
Studies on Cell Proliferation and Viability in Research Cell Lines
No studies were found that examined the effects of this compound on the proliferation or viability of any research cell lines.
Mechanisms of Apoptosis Induction or Inhibition
There is no available data concerning the ability of this compound to induce or inhibit apoptosis, nor any elucidation of the potential mechanisms involved.
Impact on Viral Replication Cycles in Cell Culture
The indole (B1671886) scaffold is a "privileged structure" in medicinal chemistry, known for its presence in numerous antiviral agents. frontiersin.org Research into various indole derivatives has revealed multiple mechanisms by which they can interfere with viral replication cycles, targeting both viral and host cell factors. nih.gov
Studies on different indole-containing molecules show they can inhibit viral replication at various stages, including attachment, entry, uncoating, genome replication, and assembly. nih.govnih.gov For instance, some indole alkaloids have been found to suppress viral infection during the later stages of the replication cycle, specifically targeting RNA replication and viral assembly. confederationcollege.ca The viral non-structural protein 4B (NS4B), which is crucial for forming the viral replication complex, has been identified as a potential target for this class of compounds. confederationcollege.ca
The antiviral effect can also stem from the inhibition of key viral enzymes. Indole-based compounds have been developed to target essential viral proteins such as HIV-1 integrase, protease, and reverse transcriptase. frontiersin.org Similarly, for the Hepatitis C virus (HCV), targets include the NS3/4A protease, NS5A protein, and the NS5B RNA-dependent RNA polymerase. frontiersin.org
Furthermore, some indole derivatives may exert their antiviral effects by modulating the host's innate immune response. The enzyme Indoleamine 2,3-dioxygenase (IDO), which metabolizes tryptophan, can be activated during viral infections. nih.govresearchgate.net The resulting depletion of tryptophan in the local cellular environment can create conditions less favorable for viral replication, as viruses depend on the host cell's metabolic machinery. nih.gov This mechanism has been shown to inhibit the replication of viruses such as herpes simplex virus, hepatitis B virus, and HCV in cell culture models. nih.gov
A specific indole-3-carboxylic acid derivative demonstrated a complete inhibition of SARS-CoV-2 replication in vitro, highlighting the potential of this chemical class against contemporary viral threats. nih.govnih.gov Another compound, 3-indoleacetonitrile, was found to have a profound inhibitory effect on a broad spectrum of influenza A viruses. mdpi.com
The table below summarizes the stages of viral replication known to be inhibited by various indole derivatives.
| Viral Family/Virus | Indole Derivative Class | Target/Mechanism of Action | Stage of Replication Cycle Inhibited |
| Flaviviruses (Dengue, Zika) | Indole Alkaloids | NS4B Protein / Replication Complex | RNA Replication, Assembly confederationcollege.ca |
| Retroviruses (HIV-1) | General Indole Compounds | Integrase, Protease, Reverse Transcriptase | Genome Integration, Polyprotein Processing, Reverse Transcription frontiersin.org |
| Flaviviruses (HCV) | General Indole Compounds | NS3/4A Protease, NS5A, NS5B Polymerase | Polyprotein Processing, Replication Complex Formation, RNA Replication frontiersin.org |
| Coronaviruses (SARS-CoV-2) | Indole-3-carboxylic acid derivative | Not specified | Replication nih.govnih.gov |
| Orthomyxoviruses (Influenza A) | 3-Indoleacetonitrile | Not specified | Replication mdpi.com |
Antimicrobial Mechanisms Against Bacterial and Fungal Strains
Indole derivatives have demonstrated a broad spectrum of antimicrobial activity, with various studies elucidating their mechanisms of action against both bacteria and fungi. nih.govscirp.org
A primary mechanism identified for certain indole conjugates is the disruption of the microbial cell membrane. nih.gov For example, indole-3-carboxamido-polyamine derivatives have been shown to perturb the bacterial membrane of Gram-positive bacteria like Staphylococcus aureus and its methicillin-resistant strain (MRSA). nih.gov The same compounds were also capable of disrupting the outer membrane of Gram-negative bacteria such as Pseudomonas aeruginosa. nih.gov This membrane perturbation is believed to be a key factor in both their intrinsic antimicrobial effects and their ability to potentiate the activity of conventional antibiotics. nih.gov
Beyond direct membrane damage, indole compounds can interfere with other essential bacterial processes. One of the contributors to antibiotic resistance in S. aureus is the NorA efflux pump, which actively transports various drugs out of the bacterial cell. Research suggests that indole derivatives may have a role in combating resistance mechanisms like this. nih.gov
In the context of antifungal activity, indole derivatives have shown significant efficacy, particularly against Candida species. nih.gov Indole-linked triazole derivatives, for example, exhibited excellent antifungal activity against Candida albicans and Candida krusei. nih.gov The mechanism of action for azole compounds, a class often combined with the indole nucleus, involves the inhibition of ergosterol (B1671047) biosynthesis, a critical component of the fungal cell membrane.
The table below presents the minimum inhibitory concentration (MIC) values for selected indole derivatives against various microbial strains, as reported in the literature.
| Compound Class | Microorganism | Activity Type | MIC Range (µg/mL) |
| Indole-Triazole/Thiadiazole Derivatives | Staphylococcus aureus (MRSA) | Antibacterial | 3.125 - 50 nih.gov |
| Indole-Triazole/Thiadiazole Derivatives | Escherichia coli | Antibacterial | 3.125 - 50 nih.gov |
| Indole-Triazole/Thiadiazole Derivatives | Candida albicans | Antifungal | 3.125 - 50 nih.gov |
| Indole-Triazole/Thiadiazole Derivatives | Candida krusei | Antifungal | 3.125 - 50 nih.gov |
| Substituted Tetrahydropyrazino[1,2-a]indoles | Aspergillus fumigatus | Antifungal | 15.62 nih.gov |
| Substituted Tetrahydropyrazino[1,2-a]indoles | Aspergillus flavus | Antifungal | 31.25 nih.gov |
Pre-clinical Investigations in Animal Models (Focus on Mechanism Elucidation)
Neurochemical and Behavioral Studies for Mechanistic Insights (e.g., interaction with neurotransmitter systems)
The indole ring is the core structure of the neurotransmitter serotonin (5-hydroxytryptamine) and related tryptamines, suggesting that indole-based compounds are likely to interact with various components of the central nervous system (CNS). Pre-clinical animal models are essential for exploring these interactions.
Studies on related amine structures provide insight into potential neurochemical effects. For example, research on trace amines like tryptamine (B22526) in zebrafish has shown that acute exposure can evoke anxiogenic-like effects and lead to elevated levels of brain acetylcholine (B1216132) and the stress hormone cortisol. nih.gov Other research on tetrahydroisoquinoline amines in a rat model of depression demonstrated that these compounds could antagonize the depletion of brain monoamines (such as serotonin, dopamine (B1211576), and norepinephrine) caused by reserpine, which aligns with an antidepressant-like effect. nih.gov
Given the structural similarity of N,1-Dimethylindol-3-amine to known serotonergic and dopaminergic modulators, it is plausible that its mechanism of action involves interaction with these neurotransmitter systems. mdpi.com Specifically, indole derivatives have been designed and synthesized to act as potent ligands for the serotonin transporter (SERT) and dopamine D2 receptors, as well as inhibitors of monoamine oxidase-A (MAO-A), an enzyme that degrades monoamine neurotransmitters. mdpi.com Behavioral studies in animal models, such as the forced swim test, are often used to correlate these neurochemical activities with potential antidepressant or anxiolytic effects. nih.gov
Metabolic Fate and Biotransformation in Animal Research Models
The metabolic fate of a compound is critical to understanding its efficacy and duration of action. While specific data for this compound is limited, the biotransformation of the indole nucleus and related heterocyclic amines has been investigated in animal models.
In vivo, indole metabolism is largely carried out in the liver by Phase I and Phase II enzymes. researchgate.net The initial step often involves oxidation, catalyzed by cytochrome P450 (CYP450) enzymes. researchgate.netpsu.edu For the indole ring, this can lead to hydroxylation at various positions on the molecule. psu.edu
Following Phase I oxidation, the resulting metabolites, as well as the parent compound if it contains suitable functional groups, undergo Phase II conjugation reactions. nih.gov These reactions increase the water solubility of the compound to facilitate its excretion. Common conjugation pathways include glucuronidation (attachment of glucuronic acid) and sulfation (attachment of a sulfate (B86663) group). nih.gov Studies on other heterocyclic amines in rats have identified N-glucuronides, O-glucuronides, and sulfate conjugates of hydroxylated metabolites in urine. nih.gov
The primary routes of excretion for indole metabolites are through urine and feces. nih.gov A significant portion of administered doses of related compounds has been shown to be excreted within the first 24 hours in rat models. nih.gov
A plausible metabolic pathway for an N-alkylated indol-3-amine in an animal model would likely involve:
Phase I Metabolism: N-dealkylation of the amine and methyl groups, and hydroxylation of the indole ring by CYP450 enzymes.
Phase II Metabolism: Conjugation of the hydroxylated metabolites and potentially the amine group with glucuronic acid or sulfate.
Excretion: Elimination of the parent compound and its metabolites via the kidneys (urine) and liver (bile/feces).
Studies on Receptor Occupancy and Target Engagement in Vivo
Determining whether a compound reaches and binds to its intended biological target in a living organism is a crucial step in drug development. In vivo receptor occupancy studies are designed to measure this target engagement. nih.gov
These studies typically involve administering the unlabeled compound of interest to an animal, followed by a dose of a radiolabeled ligand ([³H]- or [¹¹C]-labeled) that is known to bind specifically to the target receptor. nih.gov By measuring the amount of radioligand that is displaced by the unlabeled compound in specific tissues (e.g., the brain), researchers can quantify the percentage of receptors occupied by the test compound at a given dose. nih.gov This technique can establish a clear relationship between the administered dose, plasma concentration, receptor occupancy, and the observed pharmacological or behavioral effect. nih.govnih.gov
For a compound like this compound, which is hypothesized to interact with neurotransmitter systems, receptor occupancy studies would be vital. For example, if the compound is designed to target serotonin or dopamine receptors, studies could be conducted in rats or mice to measure its occupancy at these specific receptors in the brain. The results would help confirm its mechanism of action and guide the selection of effective doses for further behavioral and therapeutic studies. nih.gov
Structure-Activity Relationship (SAR) Elucidation for Mechanistic Understanding
Structure-Activity Relationship (SAR) studies investigate how the chemical structure of a compound influences its biological activity. For the indole scaffold, SAR has been extensively explored to optimize potency, selectivity, and pharmacokinetic properties for various therapeutic targets. rsc.org
Key structural features of indole derivatives that are often modified and studied include:
Substitution on the Indole Ring: The position and nature of substituents on the benzene (B151609) portion of the indole nucleus are critical. For instance, in a series of indole derivatives targeting the serotonin transporter, halogen substitution (e.g., fluorine or bromine) at the C-5 position was found to increase binding affinity. mdpi.com Similarly, for antifungal 3-indolyl-3-hydroxy oxindoles, substitution at the 5-position yielded the most active compounds. mdpi.com
The Side Chain at C-3: The nature of the substituent at the C-3 position heavily influences biological activity. The presence of a carboxamide group at this position can facilitate hydrogen bonding with various enzymes and proteins, leading to inhibitory activity. nih.gov The length and composition of an alkylamine chain at C-3, as in N,1-Dimethylindol-3-amine, would be expected to significantly impact receptor binding and physicochemical properties.
Substitution at the N-1 Position: The nitrogen atom of the indole ring (N-1) can be substituted or left unsubstituted (free N-H). For some antibacterial activities, a free N-H group has been found to be essential. mdpi.com In other cases, substitution at N-1, such as the methyl group in N,1-Dimethylindol-3-amine, can be used to modulate lipophilicity and metabolic stability.
By systematically modifying these structural elements and assessing the impact on biological activity, SAR studies provide a mechanistic understanding of how a compound interacts with its target and guide the design of more potent and selective molecules.
Correlation of Chemical Modifications with Biological Activity Profiles (In Vitro)
Research into analogs of N,1-Dimethylindol-3-amine, such as N,N-dimethylaminoisotryptamine (isoDMT), has begun to shed light on the relationship between their chemical structures and their ability to promote neuronal growth, an effect known as psychoplastogenesis. These in vitro studies, often conducted in primary cortical neuron cultures, reveal that specific modifications to the indole ring and the amine side chain have a significant impact on biological activity.
A key finding is that the presence of a basic nitrogen atom is crucial for the psychoplastogenic activity of these compounds. For instance, when the N,N-dimethylamino group of an isoDMT analog is removed or replaced with a non-basic N,N-dimethylamide group, the ability to promote dendritogenesis (the growth of neuronal dendrites) is lost. nih.gov This underscores the importance of the amine function in mediating the biological effects of this class of molecules.
Furthermore, modifications to the indole nucleus itself play a critical role in modulating activity. The indole N-H group, for example, does not appear to be essential for promoting dendritogenesis, as N-methylated analogs retain their activity. nih.gov This suggests that the hydrogen-bonding potential at this position is not a primary determinant for this particular biological action. However, substitutions on the benzene ring of the indole scaffold can have varied effects.
The table below summarizes the observed effects of specific chemical modifications on the in vitro psychoplastogenic activity of isoDMT analogs, which can serve as a predictive model for the activity of related compounds like N,1-Dimethylindol-3-amine.
| Compound Modification | Position of Modification | Observed In Vitro Effect on Dendritogenesis |
| Removal of Basic Amine | Side Chain | Abolished Activity nih.gov |
| Replacement with N,N-dimethylamide | Side Chain | Abolished Activity nih.gov |
| Methylation of Indole Nitrogen | Indole Ring (N1) | Activity Maintained nih.gov |
These findings collectively indicate that while the N,N-dimethylamino group is a critical pharmacophoric element, the indole scaffold allows for some degree of modification without complete loss of this specific biological activity.
Elucidation of Key Pharmacophores and Structural Motifs for Target Interaction
Pharmacophore modeling based on the SAR data of DMT and its analogs has helped to identify the essential structural features required for their biological activity, particularly in the context of neuroplasticity. A general pharmacophore for this class of psychoplastogens has been proposed, consisting of a modifiable aromatic ring system (the indole nucleus) separated from a basic nitrogen atom by a short linker. researchgate.net
The key elements of this pharmacophore are:
An Aromatic Core: The indole ring serves as the aromatic core, which is believed to engage in hydrophobic and aromatic interactions with the biological target. The specific electronic and steric properties of this ring system can be modulated by substitutions to fine-tune activity.
A Basic Nitrogen Atom: As established in SAR studies, a protonatable amine is a non-negotiable feature for the psychoplastogenic effects of these compounds. nih.gov This basic center is likely involved in a crucial ionic interaction or hydrogen bond with the target protein.
An Ethyl Linker: The two-carbon chain connecting the indole ring (at position 3 in DMT) to the terminal amine provides the appropriate spatial orientation for the aromatic core and the basic nitrogen to interact optimally with their binding sites on the target receptor.
In the case of N,1-Dimethylindol-3-amine, the N,N-dimethylamino group perfectly fits the requirement for a basic nitrogen. The methylation at the N1 position of the indole ring, as suggested by studies on analogous compounds, is not expected to abolish its ability to function as the aromatic core of the pharmacophore. nih.gov The structural arrangement of DMT analogs in relation to the binding site of serotonin receptors, for example, highlights the fundamental role of the tryptamine pharmacophoric group in binding. herbmedpharmacol.com The indole moiety typically occupies a hydrophobic pocket, while the protonated amine forms a key electrostatic interaction. herbmedpharmacol.com
Therefore, the essential pharmacophoric motifs of N,1-Dimethylindol-3-amine for potential biological interactions are likely to be the N,N-dimethylaminoethyl group attached to the indole nucleus, with the N1-methylation potentially influencing its metabolic stability or subtly altering its binding affinity.
Analytical Methodologies for Research Applications of N,1 Dimethylindol 3 Amine;hydrochloride
Chromatographic Techniques
Chromatography stands as the cornerstone for the analytical assessment of N,1-Dimethylindol-3-amine;hydrochloride. Both high-performance liquid chromatography (HPLC) and gas chromatography (GC) offer distinct advantages for the analysis of this indoleamine compound.
Gas Chromatography (GC) Methods
Gas chromatography is a powerful technique for separating and analyzing volatile compounds. While this compound itself is non-volatile, GC methods can be applied to analyze its free base form or to detect volatile impurities.
The analysis of amines by Gas Chromatography with Flame Ionization Detection (GC-FID) can be challenging due to the polar nature of the amino group, which can lead to peak tailing and poor reproducibility on standard GC columns. gcms.czrestek.comvt.edu To overcome this, specialized columns designed for amine analysis, such as the Agilent CP-Volamine or Restek Rtx-Volatile Amine columns, are often employed. gcms.cznih.gov These columns have a stationary phase that is chemically treated to reduce active sites that interact with basic compounds, resulting in improved peak shape and sensitivity. gcms.czrestek.com While the target compound has a relatively high boiling point, GC-FID can be a viable method for purity analysis, provided the compound is thermally stable or can be derivatized to increase its volatility and reduce polarity. vt.edunih.gov
| Parameter | Condition |
|---|---|
| Column | Specialized amine column (e.g., Agilent CP-Volamine) |
| Injector Temperature | 200°C |
| Detector Temperature | 250°C |
| Carrier Gas | Nitrogen or Helium |
| Oven Program | Initial temp 40°C, ramped to a final temperature (e.g., 240°C) |
| Detector | Flame Ionization Detector (FID) |
Headspace Gas Chromatography (HS-GC) is an excellent technique for the analysis of volatile impurities in non-volatile samples, such as this compound. researchgate.net This method involves heating the sample in a sealed vial to allow volatile components to partition into the gas phase (headspace) above the sample. A portion of this gas is then injected into the GC system for analysis.
This technique is particularly useful for detecting residual solvents from the manufacturing process. researchgate.net Furthermore, a specialized HS-GC method can be used to quantify volatile amine impurities that may be present as hydrochloride salts. ijpsonline.comresearchgate.net In this approach, the sample is dissolved in a high-boiling solvent like dimethyl sulfoxide (B87167) (DMSO) containing a strong, non-volatile base such as imidazole. ijpsonline.comresearchgate.net The base neutralizes the hydrochloride salt, liberating the free, volatile amine into the headspace for GC analysis. ijpsonline.com
| Parameter | Condition |
|---|---|
| Diluent | Dimethyl sulfoxide (DMSO) with Imidazole |
| Incubation Temperature | 100°C |
| Incubation Time | 20 min |
| Syringe Temperature | 110°C |
| GC Column | DB-624 or similar |
| Split Ratio | 1:10 |
Spectrophotometric and Related Methods
Spectrophotometric methods are widely employed for the quantitative analysis of this compound in research samples due to their simplicity, cost-effectiveness, and rapidity.
UV-Vis spectrophotometry is a straightforward and accessible technique for the quantification of compounds that possess a chromophore, a part of the molecule that absorbs light in the ultraviolet-visible region. The indole (B1671886) nucleus in this compound acts as a chromophore, exhibiting characteristic absorption maxima in the UV range. nih.govnist.gov The principle of this method is based on the Beer-Lambert law, which states that the absorbance of a solution is directly proportional to the concentration of the absorbing species and the path length of the light through the solution.
For quantitative analysis, a calibration curve is typically constructed by measuring the absorbance of a series of standard solutions of known concentrations at the wavelength of maximum absorption (λmax). The concentration of this compound in an unknown sample can then be determined by measuring its absorbance and interpolating the concentration from the calibration curve. The choice of solvent can influence the position and intensity of the absorption bands. nih.gov Methanol (B129727) is a commonly used solvent for UV-Vis analysis of indole analogues. researchdata.edu.au
Table 2: Typical UV Absorption Maxima for Indole Derivatives
| Compound | Solvent | λmax (nm) |
| Indole | Cyclohexane | ~262, 278, 288 |
| Tryptamine (B22526) | Water | ~278 |
| N-Methylindole | Methanol | ~228, 281, 290 |
| 3-Methylindole | Ethanol | ~225, 278, 287 |
In research applications where this compound needs to be quantified in complex matrices, such as biological fluids or reaction mixtures, direct UV-Vis spectrophotometry may be hampered by overlapping spectra from interfering substances. scholarsresearchlibrary.com Derivative spectrophotometry is a powerful technique that can enhance the resolution of overlapping bands and improve the selectivity of the analysis. jcchems.comresearchgate.net
This method involves the mathematical differentiation of the zero-order absorption spectrum (the conventional absorbance versus wavelength plot) to generate first, second, or higher-order derivative spectra. uw.edu.pl The derivative spectra are plots of the rate of change of absorbance with respect to wavelength. This process can resolve hidden peaks and eliminate background interference, allowing for the accurate quantification of the target analyte even in the presence of other absorbing species. mdpi.com The amplitude of a derivative peak is proportional to the concentration of the analyte, enabling quantitative analysis.
Charge-transfer complexation provides a basis for sensitive and selective spectrophotometric determination of electron-donating compounds like this compound. The indole nucleus is electron-rich and can act as an n-electron donor, forming colored charge-transfer (CT) complexes with various π-electron acceptors. pjsir.orgnih.gov
This method involves the reaction of the analyte with a suitable electron acceptor, such as 2,3-dichloro-5,6-dicyano-1,4-benzoquinone (B29006) (DDQ), iodine, or tetracyanoethylene (B109619) (TCNE), to form a stable, intensely colored complex. researchgate.netminia.edu.egresearchgate.net The formation of the new absorption band, characteristic of the CT complex, in the visible region allows for the quantification of the drug, free from interference from the uncomplexed donor and acceptor which typically absorb in the UV region. The color intensity of the resulting solution is measured at the λmax of the CT complex and is directly proportional to the concentration of the analyte. The stoichiometry of the complex, often found to be 1:1, can be determined using methods like Job's method of continuous variation. minia.edu.eg
Table 3: Electron Acceptors for Charge-Transfer Complexation with Indole Derivatives
| Electron Acceptor (π-acceptor) | Solvent | λmax of CT Complex (nm) |
| 2,3-Dichloro-5,6-dicyano-1,4-benzoquinone (DDQ) | Acetonitrile/Methanol | ~460 - 590 |
| Iodine (σ-acceptor) | Dichloroethane | ~360 - 380 |
| Tetracyanoquinodimethane (TCNQ) | Acetonitrile | ~840 |
| p-Chloranil | Acetonitrile | ~560 |
Sample Preparation and Purification Techniques for Research
Effective sample preparation is a critical step prior to analytical measurement, aimed at removing interfering components from the sample matrix and concentrating the analyte of interest.
Solid Phase Extraction (SPE) is a widely used and versatile sample preparation technique for the cleanup and concentration of analytes from complex matrices, including biological fluids and environmental samples. phmethods.net For the analysis of this compound in research samples, SPE can effectively remove interfering substances that could compromise the accuracy and sensitivity of subsequent chromatographic or spectrophotometric analysis. mdpi.com
The principle of SPE involves partitioning the analyte between a solid stationary phase (sorbent) and a liquid mobile phase (the sample and subsequent solvents). frontiersin.org The process typically involves four steps: conditioning the sorbent, loading the sample, washing away interferences, and eluting the analyte. For amine-containing compounds like indoleamines, mixed-mode SPE cartridges that possess both hydrophobic and ion-exchange functionalities can be particularly effective. bohrium.com This allows for a more selective extraction based on both the polarity and the charge of the analyte. The choice of sorbent, conditioning solvents, wash solutions, and elution solvent is crucial for optimizing the recovery of the target compound.
Table 4: Generalized Solid Phase Extraction Protocol for Indoleamines
| Step | Procedure |
| Sorbent | Mixed-mode (e.g., C18 with strong cation exchange) or polymeric reversed-phase |
| Conditioning | 1. Methanol2. Aqueous buffer (e.g., ammonium (B1175870) acetate) |
| Sample Loading | Sample diluted in an appropriate buffer is passed through the cartridge. |
| Washing | 1. Aqueous buffer2. Methanol/water mixture to remove polar interferences |
| Elution | Elution of the analyte with a solvent mixture (e.g., methanol containing a small percentage of acid or base) |
Liquid-Liquid Extraction and Microextraction Approaches
Liquid-liquid extraction (LLE) and its miniaturized counterparts, known as microextraction techniques, are fundamental sample preparation methodologies for isolating this compound from complex matrices prior to analysis. The choice of technique depends on factors such as sample volume, required concentration factor, and the nature of the sample matrix.
Traditional LLE involves partitioning the analyte between two immiscible liquid phases. For an amine hydrochloride salt like this compound, the sample is typically basified to convert the salt to its free amine form, which is more soluble in organic solvents. This free base is then extracted into a water-immiscible organic solvent. However, LLE often requires large volumes of organic solvents and can be time-consuming.
To address these limitations, various microextraction techniques have been developed, significantly reducing solvent consumption and improving extraction efficiency. mdpi.com These methods are particularly valuable in research applications where sample volumes may be limited.
Dispersive Liquid-Liquid Microextraction (DLLME): This technique involves injecting a mixture of an extraction solvent and a disperser solvent into the aqueous sample. mdpi.commdpi.com The disperser solvent (e.g., acetonitrile, isopropanol) is miscible with both the aqueous sample and the extraction solvent (e.g., a chlorinated solvent), creating a cloudy solution of fine droplets. tbzmed.ac.ir This maximizes the surface area for rapid analyte transfer into the extraction solvent. Centrifugation is then used to sediment the extraction solvent for collection and analysis. mdpi.com
Solid-Phase Microextraction (SPME): SPME utilizes a fused-silica fiber coated with a stationary phase. ijrpc.comnih.gov The fiber is exposed to the sample (either by direct immersion or in the headspace), and the analyte partitions onto the coating. The analyte is then thermally desorbed in the injector of a gas chromatograph or eluted with a solvent for liquid chromatography analysis. ijrpc.com
Microextraction by Packed Sorbent (MEPS): MEPS is a miniaturized form of solid-phase extraction where the sorbent material is packed into a syringe. mdpi.comnih.gov The sample is drawn through the sorbent, where the analyte is retained. After washing, the analyte is eluted with a small volume of solvent directly into the analytical instrument. nih.gov
These modern approaches offer higher enrichment factors and are more environmentally friendly compared to conventional LLE. mdpi.comnih.gov
| Technique | Principle | Typical Solvents/Phases | Key Advantages | Key Disadvantages |
|---|---|---|---|---|
| Liquid-Liquid Extraction (LLE) | Partitioning between two immiscible liquid phases. google.com | Water and a water-immiscible organic solvent (e.g., Dichloromethane, Ethyl Acetate). | Simple, well-established. | Requires large solvent volumes, can form emulsions, time-consuming. mdpi.com |
| Dispersive Liquid-Liquid Microextraction (DLLME) | Rapid partitioning into fine droplets of an extraction solvent dispersed in the sample. mdpi.com | Extraction solvent (e.g., Chlorobenzene) and Disperser solvent (e.g., Acetonitrile). nih.gov | Extremely fast, high enrichment factor, low solvent use. mdpi.com | Choice of solvents is limited. |
| Solid-Phase Microextraction (SPME) | Partitioning of analyte onto a coated fiber. ijrpc.com | Polyacrylate, Polydimethylsiloxane (PDMS) fiber coatings. | Solvent-free, integrates sampling and extraction, reusable fibers. nih.gov | Fiber fragility, potential for matrix effects. |
| Microextraction by Packed Sorbent (MEPS) | Analyte retention on a miniaturized packed sorbent bed in a syringe. nih.gov | C8, C18, Silica sorbents. | Low sample/solvent volume, can be automated, rapid. mdpi.com | Limited sorbent capacity, potential for clogging. |
Derivatization Procedures for Enhanced Detection
Derivatization is a chemical modification process used to convert an analyte into a product with improved properties for analysis. researchgate.net For a compound like N,1-Dimethylindol-3-amine, derivatization is often employed to enhance volatility for gas chromatography (GC) or to introduce a chromophore or fluorophore for improved detection in high-performance liquid chromatography (HPLC). sci-hub.seresearchgate.net
For Gas Chromatography-Mass Spectrometry (GC-MS): The primary amine group in N,1-Dimethylindol-3-amine can interact with the stationary phase in a GC column, leading to poor peak shape and reduced sensitivity. Derivatization converts this polar N-H group into a less polar, more volatile derivative. jfda-online.com
Silylation: This is a common technique where an active hydrogen is replaced by a trimethylsilyl (B98337) (TMS) or tert-butyldimethylsilyl (tBDMS) group. nih.gov Reagents like N,O-bis(trimethylsilyl)trifluoroacetamide (BSTFA) or N-methyl-N-(tert-butyldimethylsilyl)trifluoroacetamide (MTBSTFA) are used to produce thermally stable derivatives suitable for GC analysis. nih.govnorthwestern.edu
Acylation: Reagents like trifluoroacetic anhydride (B1165640) (TFAA) react with the amine to form stable, volatile amide derivatives. The introduction of fluorine atoms also enhances detection by electron capture detection (ECD). researchgate.net
For High-Performance Liquid Chromatography (HPLC): While the indole ring itself has some native fluorescence, derivatization can significantly enhance sensitivity and selectivity for fluorescence (FLD) or ultraviolet-visible (UV-Vis) detection. nih.gov This is particularly useful for analyzing low concentrations in complex biological or environmental samples.
Fluorescent Labeling: Reagents containing a fluorophore are reacted with the amine group. Common examples include dansyl chloride (5-dimethylaminonaphthalene-1-sulfonyl chloride), which reacts with primary and secondary amines to yield highly fluorescent sulfonamides, and o-phthalaldehyde (B127526) (OPA), which reacts with primary amines in the presence of a thiol to form fluorescent isoindole derivatives. thermofisher.com 9-fluorenylmethyl chloroformate (FMOC-Cl) is another widely used reagent that provides stable, fluorescent derivatives. thermofisher.com
The choice of derivatization reagent and reaction conditions must be carefully optimized to ensure a complete and reproducible reaction with minimal side-product formation. sci-hub.se
| Reagent | Abbreviation | Target Functional Group | Analytical Technique | Purpose |
|---|---|---|---|---|
| N,O-bis(trimethylsilyl)trifluoroacetamide | BSTFA | Primary Amine (-NH) | GC-MS | Increases volatility and thermal stability. nih.gov |
| Trifluoroacetic Anhydride | TFAA | Primary Amine (-NH) | GC-MS/ECD | Increases volatility, enhances ECD signal. researchgate.net |
| o-Phthalaldehyde (+ thiol) | OPA | Primary Amine (-NH₂) | HPLC-FLD | Forms a highly fluorescent derivative. thermofisher.com |
| 9-fluorenylmethyl chloroformate | FMOC-Cl | Primary & Secondary Amines | HPLC-FLD/UV | Forms a stable, highly fluorescent derivative. thermofisher.com |
| 5-Dimethylaminonaphthalene-1-sulfonyl chloride | Dansyl Chloride | Primary & Secondary Amines | HPLC-FLD/UV | Forms a fluorescent sulfonamide derivative. thermofisher.com |
Method Validation and Quality Control for Research Studies
Method validation is the process of demonstrating that an analytical procedure is suitable for its intended purpose. numberanalytics.com For research studies involving the quantification of this compound, a thoroughly validated method ensures that the results are reliable, reproducible, and accurate. nih.gov The key validation parameters are defined by guidelines from bodies like the International Council for Harmonisation (ICH). ich.org
Linearity, Limit of Detection (LOD), and Limit of Quantification (LOQ)
Linearity: This parameter demonstrates that the analytical method produces results that are directly proportional to the concentration of the analyte in the sample. numberanalytics.com It is typically evaluated by analyzing a series of standards at different concentrations across a specified range. The data are then plotted (response vs. concentration), and a linear regression analysis is performed. A high correlation coefficient (r² ≥ 0.99) is generally required to demonstrate linearity. researchgate.net
Limit of Detection (LOD): The LOD is the lowest concentration of an analyte in a sample that can be reliably detected, but not necessarily quantified with acceptable precision and accuracy. europa.eu It is the point at which the signal can be distinguished from the background noise.
Limit of Quantification (LOQ): The LOQ is the lowest concentration of an analyte that can be determined with acceptable precision and accuracy. europa.eu This is the most critical parameter for quantitative studies of trace levels of the compound.
LOD and LOQ are often estimated based on the standard deviation of the response (σ) and the slope (S) of the calibration curve, using the formulas LOD = 3.3 * (σ/S) and LOQ = 10 * (σ/S). und.edusepscience.com
| Analyte Group | Analytical Method | Linear Range | Correlation Coefficient (r²) | LOD | LOQ | Reference |
|---|---|---|---|---|---|---|
| Indoleamines | HPLC-FLD | 1.0–400 ng/mL | >0.998 | 0.12–0.35 ng/mL | 0.40–1.17 ng/mL | researchgate.net |
| Tryptophan Metabolites | GC-MS | 0.4–10 µM | ≥0.994 | 0.2–0.4 µM | 0.4–0.5 µM | nih.gov |
| L-Kynurenine | HPLC-DAD | 0.043–8.6 µM | >0.999 | 12.9 nM | 43.0 nM | researchgate.net |
| Antidepressants | GC-FID | 0.003–1.0 µg/mL | >0.99 | 0.001–0.003 µg/mL | 0.003–0.010 µg/mL | nih.gov |
Precision and Accuracy Assessments
Precision: This measures the degree of agreement among individual test results when the method is applied repeatedly to multiple samplings of a homogeneous sample. numberanalytics.com It is usually expressed as the relative standard deviation (%RSD). Precision is assessed at three levels:
Repeatability (Intra-assay precision): Assesses precision over a short interval of time with the same analyst and equipment. ich.org
Intermediate Precision: Evaluates variations within the same laboratory, such as on different days, with different analysts, or on different equipment. nih.gov
Reproducibility: Assesses precision between different laboratories (inter-laboratory trials), which is not always required in early research phases.
Accuracy: This refers to the closeness of the test results to the true or accepted reference value. numberanalytics.com It is often determined by analyzing a sample with a known concentration (e.g., a spiked matrix or a certified reference material) and is expressed as the percent recovery or percent bias. ich.orgresearchgate.net
For quantitative research, accuracy should be within ±15% of the nominal value (and ±20% at the LOQ), with precision values (%RSD) also not exceeding 15% (20% at the LOQ). researchgate.netfda.gov
| Parameter | QC Level | Intra-day Precision (%RSD) | Inter-day Precision (%RSD) | Accuracy (% Recovery/Bias) | Reference |
|---|---|---|---|---|---|
| Indole Quantification by LC-MS/MS | Low (LLOQ) | 5.7% | 11.1% | -4.3% bias | researchgate.net |
| Medium | 2.8% | 3.8% | 8.5% bias | ||
| High | 3.4% | 4.2% | -1.3% bias | ||
| L-Kynurenine Quantification by HPLC-DAD | Low (LOQ) | 8.41% | 10.95% | 89.92% recovery | nih.gov |
| Medium | 0.31% | 11.68% | 112.95% recovery | ||
| High | 0.89% | 7.44% | 100.91% recovery |
Specificity and Robustness Evaluation
Specificity: This is the ability of the method to unequivocally assess the analyte in the presence of other components that may be expected to be present, such as impurities, degradation products, or matrix components. ich.org In chromatographic methods, specificity is demonstrated by showing that the analyte peak is well-resolved from other peaks and by performing peak purity analysis using a diode-array detector or mass spectrometer.
Robustness: The robustness of an analytical method is a measure of its capacity to remain unaffected by small, but deliberate, variations in method parameters. taylorfrancis.comchromatographyonline.com This provides an indication of its reliability during normal usage. pharmtech.com For an HPLC method, typical parameters to investigate during a robustness study include:
pH of the mobile phase
Percentage of organic solvent in the mobile phase
Column temperature
Flow rate
Wavelength of detection pharmtech.comnih.gov The study helps to identify critical parameters that must be carefully controlled to ensure the method's performance. chromatographyonline.com
Application in Process Research and Development for Reaction Monitoring
In the synthesis of this compound, validated analytical methods are crucial for process research and development. Reaction monitoring allows chemists to understand reaction kinetics, identify intermediates, quantify yield, and determine the purity of the final product in real-time or near-real-time. numberanalytics.com
Various classical and modern indole synthesis routes, such as the Fischer, Bartoli, Leimgruber-Batcho, or palladium-catalyzed methods, can be employed. pharmaguideline.comirjmets.comnih.gov A validated HPLC or GC method can be used to monitor the progress of these reactions. For example, by taking aliquots from the reaction mixture at different time points, the concentration of the starting materials (e.g., a substituted phenylhydrazine (B124118) and a ketone in a Fischer synthesis) can be tracked as they are consumed, while the concentration of the N,1-Dimethylindol-3-amine product can be monitored as it is formed.
This data is invaluable for:
Optimizing Reaction Conditions: Determining the ideal temperature, pressure, catalyst loading, and reaction time to maximize yield and minimize impurities.
Ensuring Process Consistency: Verifying that different batches of the synthesis perform identically.
Impurity Profiling: Identifying and quantifying by-products formed during the reaction, which is essential for developing effective purification strategies.
The specificity of the method ensures that the product peak is distinguished from starting materials and by-products, while accuracy and precision guarantee that the quantitative data used for yield calculations are reliable. numberanalytics.com
Future Research Directions and Emerging Paradigms in N,1 Dimethylindol 3 Amine;hydrochloride Research
Exploration of N,1-Dimethylindol-3-amine;hydrochloride as a Building Block in Complex Molecule Synthesis
The N,1-Dimethylindol-3-amine scaffold is a versatile precursor for the synthesis of more complex, polycyclic molecules. rsc.orgtdl.org Its inherent reactivity, particularly the nucleophilicity of the indole (B1671886) ring and the amino group, allows for its participation in a variety of carbon-carbon and carbon-heteroatom bond-forming reactions. Future research will likely focus on leveraging this reactivity to construct intricate molecular architectures with potential biological activity.
One promising avenue is the use of this building block in tandem or cascade reactions, where multiple transformations occur in a single pot, leading to a rapid increase in molecular complexity. nih.gov For instance, variations of the Pictet-Spengler reaction using N,1-Dimethylindol-3-amine or its derivatives could provide access to a wide range of β-carboline structures, which are known to possess diverse pharmacological effects. tandfonline.com Furthermore, transition metal-catalyzed cross-coupling reactions can be employed to functionalize the indole core, attaching various substituents to modulate the electronic and steric properties of the final molecules. organic-chemistry.org
The development of stereoselective methodologies is another critical direction. Asymmetric catalysis could be used to introduce chirality, leading to the synthesis of enantioenriched compounds, which is often crucial for achieving selective interaction with biological targets. nih.gov The 3-amino group can also serve as a handle for further elaboration, enabling the construction of spirocyclic systems or other complex heterocyclic frameworks through cycloaddition reactions. nih.gov
| Reaction Type | Description | Potential Complex Products | Key Advantages |
|---|---|---|---|
| Pictet-Spengler Reaction | Cyclization of an indole-containing amine with an aldehyde or ketone. | β-Carbolines, Polycyclic Alkaloid Scaffolds | Builds complex heterocyclic systems efficiently. |
| Mannich Reaction | Aminoalkylation using formaldehyde (B43269) and a secondary amine to introduce a functionalized side chain. | Gramine (B1672134) analogues, Precursors for further functionalization | Introduces a versatile three-carbon chain at the C-3 position. researchgate.net |
| Transition-Metal Catalysis | Palladium, copper, or rhodium-catalyzed cross-coupling reactions (e.g., Suzuki, Buchwald-Hartwig). | Aryl- or heteroaryl-substituted indoles | Allows for precise functionalization of the indole core. nih.gov |
| [3+2] Cycloaddition | Reaction with nitrile imines or other 1,3-dipoles. | Spiro-oxindolyl pyrazolines, Fused heterocyclic systems | Creates highly functionalized spirocyclic structures with high diastereoselectivity. nih.gov |
Development of this compound and its Analogues as Research Probes
Chemical probes are powerful tools used to study and manipulate the function of proteins and other biological targets within their native cellular environment. mskcc.orgnih.gov The N,1-Dimethylindol-3-amine scaffold can be systematically modified or "mutated" to generate a toolbox of chemical probes for investigating specific biological questions. mskcc.org This involves the strategic attachment of various functional tags to the core molecule.
Future work in this area will focus on the rational design and synthesis of probes for specific applications. For example:
Fluorescent Probes: By attaching a fluorophore (e.g., fluorescein (B123965) isothiocyanate) to the N,1-Dimethylindol-3-amine structure, researchers can create probes to visualize the localization of the molecule or its target within cells using microscopy and flow cytometry. mskcc.org
Affinity-Based Probes: Incorporating a biotin (B1667282) tag allows for the use of the probe in pull-down experiments coupled with mass spectrometry to identify the protein binding partners of the compound. mskcc.org
Photoaffinity Probes: The introduction of a photoreactive group would enable covalent cross-linking of the probe to its biological target upon UV irradiation, facilitating target identification and validation.
Radiolabeled Probes: The synthesis of radiolabeled versions, for instance with Iodine-124, could be used for in vivo imaging techniques like Positron Emission Tomography (PET) to study the distribution and target engagement of the compound in living organisms. mskcc.org
The development of these probes is a highly multidisciplinary effort, requiring novel synthetic methodologies to assemble and derivatize the core structure without compromising its binding affinity for the intended target. mskcc.orgnih.gov
Application of Advanced High-Throughput Screening for Novel Biological Targets
High-Throughput Screening (HTS) is a powerful strategy in drug discovery for identifying "hit" compounds that interact with a specific biological target from large chemical libraries. nih.govresearchgate.net A library of compounds based on the this compound scaffold can be synthesized and screened against a wide array of biological targets to uncover novel activities.
Future HTS campaigns could utilize libraries of N,1-Dimethylindol-3-amine derivatives to explore new therapeutic areas. nih.gov For example, screening against panels of kinases, G-protein coupled receptors (GPCRs), or enzymes involved in metabolic pathways could reveal unexpected biological functions. The enzyme Indoleamine 2,3-dioxygenase 1 (IDO1), a key target in cancer immunotherapy, is a particularly relevant target for indole-based compounds, and HTS has been successfully used to identify natural product inhibitors of this enzyme. nih.gov
The process typically involves several stages, as outlined in the table below. Advances in automation, microfluidics, and assay development (such as cellular thermal shift assays or fluorescence resonance energy transfer assays) are making it possible to screen more compounds against more targets with greater efficiency and physiological relevance. researchgate.net
| Stage | Description | Key Considerations |
|---|---|---|
| Library Generation | Synthesis of a diverse collection of chemical analogues based on the N,1-Dimethylindol-3-amine scaffold. | Structural diversity, purity, and appropriate concentration for screening. |
| Assay Development | Creation of a robust, sensitive, and miniaturized biological assay for the target of interest. | Assay should be compatible with automation and produce a clear, measurable signal (e.g., fluorescence, luminescence). |
| Primary Screen | Screening the entire library at a single concentration against the target to identify initial "hits". | High efficiency is crucial; statistical measures like the Z'-factor are used to assess assay quality. nih.gov |
| Hit Confirmation | Re-testing the initial hits to eliminate false positives. | Ensures reproducibility of the observed activity. |
| Dose-Response Analysis | Testing confirmed hits at multiple concentrations to determine their potency (e.g., IC50 or EC50). | Provides quantitative data on the compound's activity. nih.gov |
| Secondary/Orthogonal Assays | Testing hits in different, often more complex, assays (e.g., cell-based models) to validate the mechanism of action. | Confirms the biological relevance of the hit compound's activity. |
Integration of Artificial Intelligence and Machine Learning in Compound Design and Prediction
Artificial intelligence (AI) and machine learning (ML) are revolutionizing drug discovery by enabling rapid, data-driven design and optimization of novel molecules. nih.govresearchgate.net These computational tools can be applied to the this compound scaffold to accelerate the discovery of new analogues with improved properties.
One major application is the development of Quantitative Structure-Activity Relationship (QSAR) models. mdpi.com By training an ML algorithm on a dataset of synthesized N,1-Dimethylindol-3-amine analogues and their experimentally measured biological activities, a predictive model can be built. This model can then be used to estimate the activity of virtual, not-yet-synthesized compounds, allowing chemists to prioritize the most promising candidates for synthesis. mdpi.com
Another emerging paradigm is de novo drug design, where deep learning models, such as recurrent neural networks (RNNs) or generative adversarial networks (GANs), are used to generate entirely new molecular structures. mdpi.comnih.gov These models can be trained on libraries of known active molecules and then constrained to generate novel indole-based structures that are predicted to have high affinity for a specific target and favorable drug-like properties (e.g., solubility, metabolic stability). nih.gov AI can also predict retrosynthetic pathways, helping chemists devise efficient ways to synthesize these novel, computer-generated compounds. nih.gov
| AI/ML Technique | Application | Expected Outcome |
|---|---|---|
| Deep Neural Networks (DNN) | Predicting biological activity (QSAR) and ADME/T properties. nih.govresearchgate.net | Prioritization of synthetic targets with high predicted potency and good drug-like properties. |
| Recurrent Neural Networks (RNN) | De novo design of novel molecules represented as SMILES strings. nih.gov | Generation of novel, synthesizable indole-3-amine analogues with desired characteristics. |
| Graph Convolutional Networks (GCN) | Learning feature representations directly from the molecular graph to predict properties. mdpi.com | Improved prediction accuracy by capturing complex structural information. |
| Reinforcement Learning (RL) | Optimizing molecules step-by-step to maximize a desired property score. | Iterative design of molecules with enhanced target-specific activity. |
Sustainable and Green Chemistry Approaches in Synthesis and Derivatization
The principles of green chemistry aim to design chemical processes that reduce or eliminate the use and generation of hazardous substances. researchgate.net Applying these principles to the synthesis and derivatization of this compound is a critical future direction, aligning chemical research with environmental sustainability.
Future research will focus on several key areas:
Alternative Solvents: Replacing traditional volatile organic solvents with more benign alternatives such as water, bio-derived solvents, or deep eutectic solvents. researchgate.net
Catalysis: Employing highly efficient and reusable catalysts to minimize waste. This includes the use of organocatalysts, such as thiamine (B1217682) hydrochloride (Vitamin B1), which has been shown to be an effective, non-toxic, and reusable catalyst for reactions involving indoles. researchgate.net
Energy Efficiency: Utilizing alternative energy sources like microwave or ultrasound irradiation to accelerate reactions, often leading to shorter reaction times, higher yields, and reduced energy consumption compared to conventional heating. researchgate.netresearchgate.net
Atom Economy: Designing synthetic routes that maximize the incorporation of all materials used in the process into the final product, thus minimizing byproducts. mdpi.com
For example, the synthesis of amide derivatives from N,1-Dimethylindol-3-amine could be achieved using triazine-based dehydro-condensation agents, which are highly efficient and degrade into non-toxic byproducts. mdpi.com Similarly, amine derivatization can be performed in aqueous media using carbodiimide-mediated condensation, simplifying sample preparation and avoiding organic solvents. nih.gov These approaches not only reduce the environmental impact but can also lead to more cost-effective and efficient chemical manufacturing.
Interdisciplinary Research Bridging Synthetic Chemistry and Mechanistic Biology
The most significant advances in understanding and utilizing compounds like this compound will come from strong collaborations between synthetic chemists and mechanistic biologists. This interdisciplinary approach creates a synergistic cycle of design, synthesis, testing, and optimization.
In this paradigm, synthetic chemists design and create novel analogues of this compound, providing a physical library of compounds to probe biological systems. nih.gov Mechanistic biologists then use these compounds as tools to investigate cellular pathways, validate protein targets, and elucidate mechanisms of action. mskcc.org
The biological data generated, including structure-activity relationships (SAR), cellular effects, and target engagement, provides crucial feedback to the chemists. nih.gov This information guides the rational design of the next generation of molecules with improved potency, selectivity, or novel properties. This iterative process is fundamental to modern medicinal chemistry and chemical biology, transforming simple building blocks into sophisticated research probes and potential therapeutic leads. nih.gov The ultimate goal is to bridge the gap between creating a molecule and understanding its precise biological function and potential application.
Q & A
Q. What are the established synthetic routes for N,1-Dimethylindol-3-amine hydrochloride, and how do reaction conditions influence yield?
N,1-Dimethylindol-3-amine hydrochloride is typically synthesized via alkylation of indole derivatives. A common approach involves reacting indole-3-amine with methylating agents like methyl iodide in the presence of a base (e.g., potassium carbonate) under anhydrous conditions . Hydrochloride salt formation is achieved by treating the free base with HCl gas in a polar solvent (e.g., ethanol). Optimizing stoichiometry (e.g., 1.2 equivalents of methyl iodide) and reaction time (6–12 hours at 60°C) can improve yields to ~70–80% . Purity is validated via HPLC (≥98% purity, C18 column, acetonitrile/water mobile phase) .
Q. How should researchers characterize this compound’s stability under varying storage conditions?
Stability studies show that the hydrochloride salt form enhances shelf life compared to the free base. Store at –20°C in a desiccator to prevent hygroscopic degradation. Accelerated stability testing (40°C/75% relative humidity for 4 weeks) reveals <5% decomposition when protected from light . Use argon/vacuum sealing for long-term storage. Degradation products can be monitored via LC-MS, with primary byproducts including demethylated indole derivatives .
Q. What analytical techniques are critical for confirming structural integrity?
- NMR : NMR (DMSO-d6) should show characteristic indole NH (δ 10.2–10.8 ppm) and dimethylamino protons (δ 2.8–3.1 ppm) .
- Mass Spectrometry : ESI-MS ([M+H] expected at m/z 190.1 for CHNCl) .
- XRD : Crystalline structure validation to confirm salt formation (Cl counterion coordination) .
Advanced Research Questions
Q. How can researchers resolve contradictions in reported biological activity data for this compound?
Discrepancies in bioactivity (e.g., kinase inhibition vs. receptor antagonism) often arise from assay conditions. For example:
- Kinase assays : Use ATP concentrations ≤1 mM to avoid false negatives due to competitive binding .
- Cellular uptake : Verify membrane permeability via parallel artificial membrane permeability assays (PAMPA), as logP values (~1.5) may limit intracellular accumulation .
- Control experiments : Include EDC.HCl (a common coupling reagent) as a negative control to rule out non-specific carbodiimide-mediated interactions .
Q. What strategies optimize its use in peptide conjugation or bioconjugation workflows?
N,1-Dimethylindol-3-amine hydrochloride serves as a nucleophile in carbodiimide-mediated couplings (e.g., EDC/NHS chemistry):
- Molar ratios : Use a 3:1 excess of EDC.HCl relative to the indole derivative to drive amide bond formation .
- pH optimization : Conduct reactions at pH 4.5–5.5 (sodium acetate buffer) to stabilize the O-acylisourea intermediate .
- Quenching : Add 2-mercaptoethanol (10 mM) to terminate unreacted EDC and prevent crosslinking .
Q. How do structural modifications (e.g., halogenation) impact its pharmacological profile?
Comparative studies of analogs (e.g., 5-fluoro-N,1-dimethylindol-3-amine hydrochloride) reveal:
- Lipophilicity : Halogenation increases logP by ~0.5 units, enhancing blood-brain barrier penetration .
- Metabolic stability : Fluorinated derivatives show reduced CYP3A4-mediated demethylation in liver microsomes (t increased from 2.1 to 5.3 hours) .
- Toxicity : Monitor for off-target effects using high-content screening (e.g., mitochondrial membrane potential assays) .
Methodological Guidelines
Q. Table 1: Critical Parameters for Reproducible Synthesis
| Parameter | Optimal Condition | Impact of Deviation |
|---|---|---|
| Methylation temperature | 60°C | <50°C: Incomplete alkylation |
| HCl gas concentration | 4–6 M in ethanol | Excess HCl: Salt precipitation |
| HPLC mobile phase | 60:40 acetonitrile/water | Poor resolution of byproducts |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
